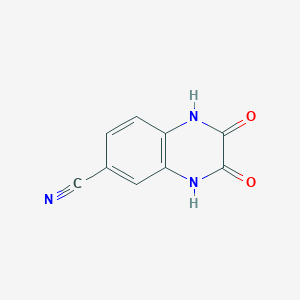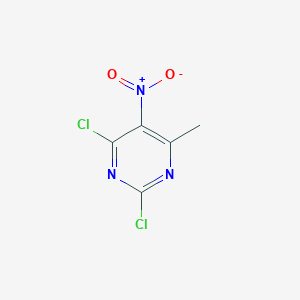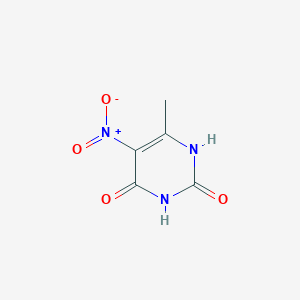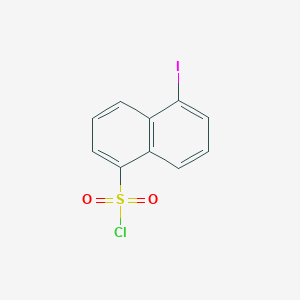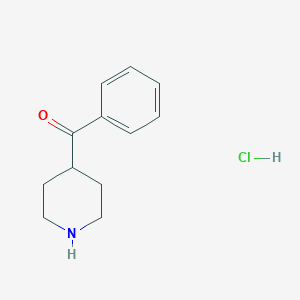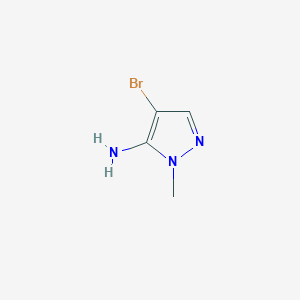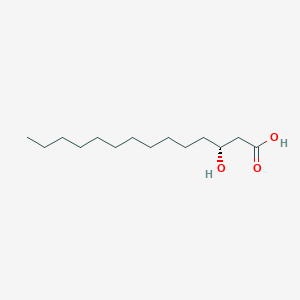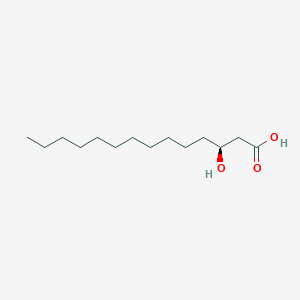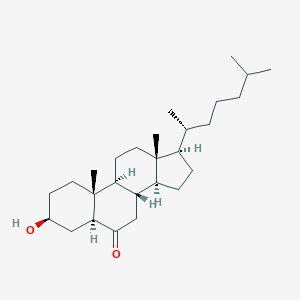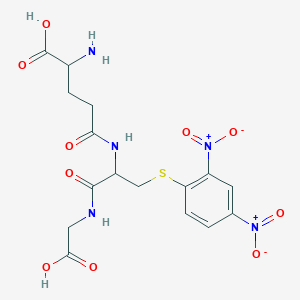
S-(2,4-dinitrophenyl)glutathione
Descripción general
Descripción
Synthesis Analysis
The synthesis of S-(2,4-dinitrophenyl)glutathione involves the conjugation of glutathione with 2,4-dinitrophenyl compounds. This process is significant in the study of glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics through the conjugation with glutathione. The availability of cysteine is a key determinant in the biosynthesis of glutathione, highlighting the tightly regulated nature of GSH synthesis within the cytosol (Lu, 2013).
Molecular Structure Analysis
The molecular structure of S-(2,4-dinitrophenyl)glutathione is characterized by the presence of a glutathione molecule conjugated to a 2,4-dinitrophenyl group. This structure is crucial for its role in detoxification processes. The detailed molecular interactions and stability of this compound can be further explored through techniques such as mass spectrometry, providing insights into its physico-chemical characteristics (Levsen et al., 2005).
Chemical Reactions and Properties
S-(2,4-dinitrophenyl)glutathione participates in various chemical reactions, primarily through its role in the detoxification pathway mediated by GSTs. These reactions are essential for the cellular defense mechanism against harmful compounds. The compound's ability to form conjugates with xenobiotics makes it a valuable tool for understanding the detoxification process and the role of glutathione in liver injury and other pathologies (Chen et al., 2013).
Aplicaciones Científicas De Investigación
1. Glutathione Peroxidase Mimics
- Application Summary : S-(2,4-dinitrophenyl)glutathione is used in the study of compounds that mimic the properties of glutathione peroxidase (GPX) in catalyzing the reduction of hydrogen peroxide . These artificial compounds have the potential to become enzyme therapy agents .
- Methods of Application : The association mechanism of S-(2,4-dinitrophenyl)glutathione with two glutathione peroxidase mimics was determined by ultraviolet-visible (UV-Vis) absorption spectroscopy in phosphate buffer (pH 7.4) and 1H-NMR spectroscopy .
- Results : The binding of S-(2,4-dinitrophenyl)glutathione by the three cyclodextrin hosts generally decreased in the order of 1 > 2 >β-CD . The binding ability of 1 > 2 indicated that the length of linkage between two cyclodextrin units plays a crucial role in the interaction with S-(2,4-dinitrophenyl)glutathione .
2. Glutathione-S-Conjugate Transport
- Application Summary : S-(2,4-dinitrophenyl)glutathione is used in the study of organic solute transport in plants . It is used as a model compound for the uptake of glutathione-S-conjugates by vacuolar membranes .
- Methods of Application : The increase in vacuolar glutathione-S-conjugate transport activity was assessed by applying the DNP-GS precursor 1-chloro-2,4-dinitrobenzene (CDNB) to seedlings of Vigna radiata (mung bean) .
- Results : Pretreatment of seedlings with CDNB causes a progressive increase in MgATP-dependent DNP-GS uptake by vacuolar membrane vesicles .
3. Substrate for Glutathione S-Transferases
- Application Summary : S-(2,4-dinitrophenyl)glutathione acts as a substrate for glutathione S-transferases . These enzymes catalyze the transfer of glutathione from one molecule to another in a process known as glutathionylation , which is important for regulating the activity of many proteins .
- Methods of Application : The use of S-(2,4-dinitrophenyl)glutathione as a substrate for glutathione S-transferases is a common method in biochemical research .
- Results : The results of these studies contribute to our understanding of the role of glutathione S-transferases in cellular processes .
4. Biotransformation of Nitric Oxide Prodrugs
- Application Summary : S-(2,4-dinitrophenyl)glutathione is used in the study of nitric oxide (NO) prodrugs, specifically JS-K . NO plays a significant role as a signal molecule in various biological functions . Modulating the release of NO for therapeutic applications has gained considerable attention .
- Methods of Application : The role of human glutathione transferases in the biotransformation of JS-K was studied . All human GSTs tested except GST T1-1 were active with JS-K as a substrate .
- Results : The results indicate that the release of NO occurs rapidly in normal tissues, which must be considered in understanding the tumor-killing effect of JS-K .
5. Inhibitor of Glutathione Reductase
- Application Summary : S-(2,4-dinitrophenyl)glutathione acts as an inhibitor of glutathione reductase , an enzyme that catalyzes the reduction of glutathione .
- Methods of Application : S-(2,4-dinitrophenyl)glutathione can be used as an irreversible glutathione reductase inhibitor with a K value of 30 µM .
- Results : The inhibition of glutathione reductase by S-(2,4-dinitrophenyl)glutathione contributes to our understanding of the regulation of glutathione levels in cells .
Direcciones Futuras
One paper discusses the role of glutathione-mediated conjugation of anticancer drugs . It provides an overview of the mechanisms of glutathione-mediated conjugation of anticancer drugs and discusses the biological importance of glutathione conjugation to anticancer drug detoxification and bioactivation pathways . This knowledge may be noteworthy for improving cancer therapy and preventing drug resistance in cancers .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEUKVKGTKDDIQ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043700 | |
| Record name | S-(2,4-Dinitrophenyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2,4-dinitrophenyl)glutathione | |
CAS RN |
26289-39-4 | |
| Record name | L-γ-Glutamyl-S-(2,4-dinitrophenyl)-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2,4-Dinitrophenyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2,4-dinitrophenyl)glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-(2,4-Dinitrophenyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2,4-DINITROPHENYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL4G8D2C8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(s-glutathionyl)-2,4-dinitrobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
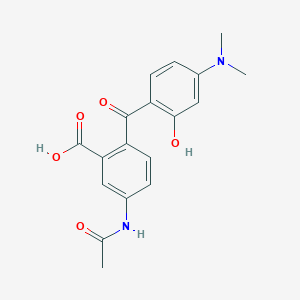
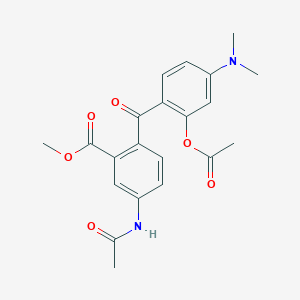
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)
